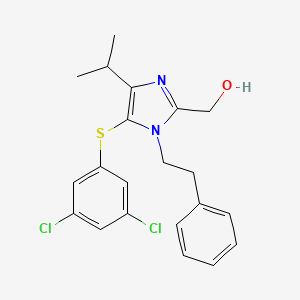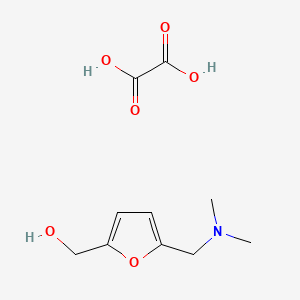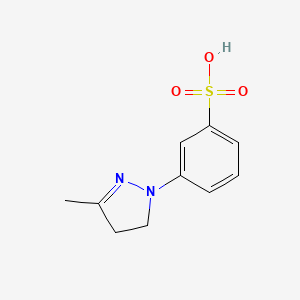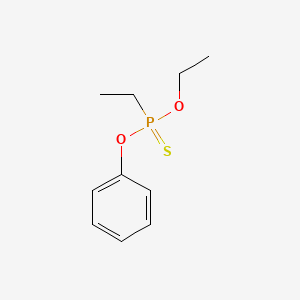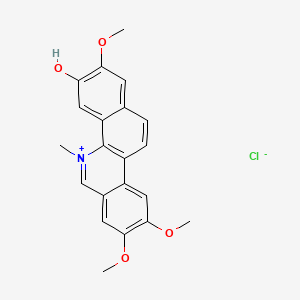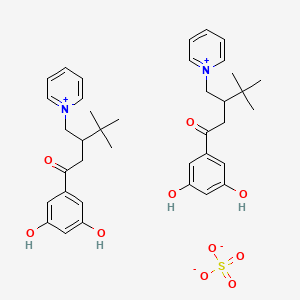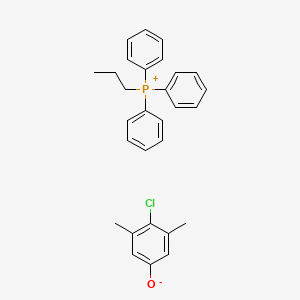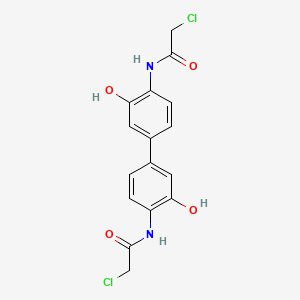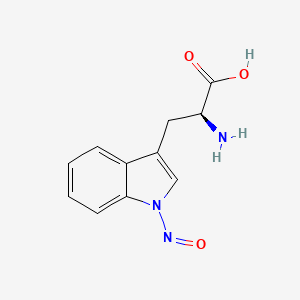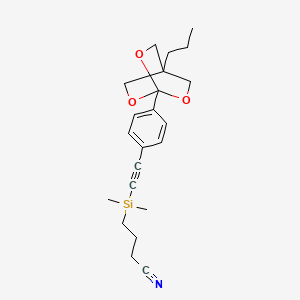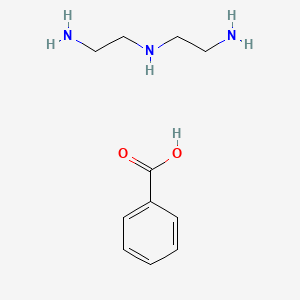
Einecs 303-501-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-501-5 is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for Einecs 303-501-5 are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves specific reaction conditions and reagents tailored to the desired chemical structure. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may involve various chemical processes such as distillation, crystallization, and purification techniques.
Chemical Reactions Analysis
Einecs 303-501-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the chemical nature of the compound. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, modified to exhibit different chemical properties.
Scientific Research Applications
Einecs 303-501-5 has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications might include its use in the production of materials, coatings, or other commercial products.
Mechanism of Action
The mechanism of action of Einecs 303-501-5 involves its interaction with specific molecular targets and pathways within a biological system These interactions can lead to various biochemical effects, depending on the compound’s structure and functional groups
Comparison with Similar Compounds
Einecs 303-501-5 can be compared to other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, leading to comparable chemical properties and applications. each compound’s unique structure imparts specific characteristics that distinguish it from others. Similar compounds might include those with analogous functional groups or those used in similar industrial or research applications.
Properties
CAS No. |
94200-25-6 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H13N3/c8-7(9)6-4-2-1-3-5-6;5-1-3-7-4-2-6/h1-5H,(H,8,9);7H,1-6H2 |
InChI Key |
SGNSBDUGCSOROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


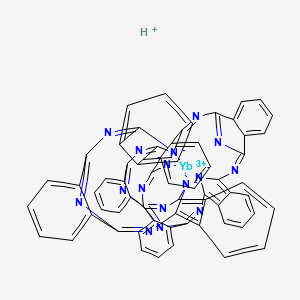

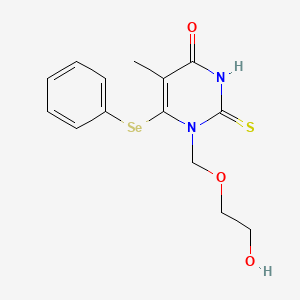
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
